molecular formula C20H20N4O4 B6536961 N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021211-86-8

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

Cat. No. B6536961
CAS RN: 1021211-86-8
M. Wt: 380.4 g/mol
InChI Key: DLRDBYKGQZVEPM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the furan ring is an aromatic heterocycle and may undergo electrophilic substitution. The dihydropyridazinone ring could potentially participate in further ring-opening or ring-closing reactions .

Scientific Research Applications

Boronic Acid Derivatives for Drug Design and Delivery

Boronic acids and their esters, including phenylboronic pinacol esters, are valuable compounds in drug development and delivery. They serve as boron carriers for neutron capture therapy. However, their stability in water is limited, and hydrolysis can occur. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the reaction rate is significantly accelerated at physiological pH. Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes .

Catalytic Protodeboronation for Alkene Hydromethylation

Recent studies have explored the catalytic protodeboronation of alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation with potential synthetic applications. The compound could play a role in such reactions .

Pro-Cognitive Activity in Rats

In pharmacology, there’s interest in compounds that enhance cognitive function. Preliminary research suggests that 3-furan-2-yl-N-p-tolyl-acrylamide , a derivative of the compound you’ve mentioned, exhibits pro-cognitive effects in rats. Further investigation is needed to understand its mechanisms and potential therapeutic applications .

properties

IUPAC Name

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-14(25)21-15-5-2-6-16(13-15)22-19(26)8-3-11-24-20(27)10-9-17(23-24)18-7-4-12-28-18/h2,4-7,9-10,12-13H,3,8,11H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRDBYKGQZVEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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